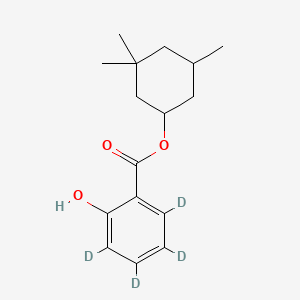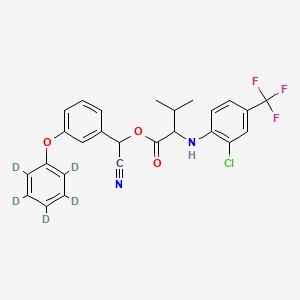
Fluvalinate-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluvalinate-d5 is a deuterium-labeled analogue of fluvalinate, a synthetic pyrethroid compound. Pyrethroids are a class of organic compounds that are widely used as insecticides. This compound is specifically used in scientific research as a tracer due to its stable isotopic labeling. This compound is particularly valuable in studies involving the pharmacokinetics and metabolic profiling of fluvalinate.
準備方法
Synthetic Routes and Reaction Conditions: Fluvalinate-d5 is synthesized by incorporating deuterium into the fluvalinate molecule. The synthesis typically involves the deuteration of fluvalinate’s precursor compounds. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle deuterium gas and maintain the necessary reaction conditions. The final product is purified through techniques such as distillation or chromatography to ensure high isotopic purity.
化学反応の分析
Types of Reactions: Fluvalinate-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can be reduced to form simpler hydrocarbons or alcohols.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction could produce this compound alcohols.
科学的研究の応用
Fluvalinate-d5 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studies involving the synthesis and degradation of pyrethroid compounds.
Biology: this compound helps in understanding the metabolic pathways and bioaccumulation of pyrethroids in living organisms.
Medicine: It is used in pharmacokinetic studies to track the distribution and elimination of fluvalinate in the body.
Industry: this compound is employed in the development of new insecticides and in quality control processes to ensure the consistency of pyrethroid products.
作用機序
Fluvalinate-d5, like fluvalinate, acts as a neurotoxin by targeting the voltage-gated sodium channels in the nervous system of insects. It prolongs the opening of these channels, leading to continuous nerve impulses, hyperexcitability, and eventually paralysis and death of the insect. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in research studies.
類似化合物との比較
Acrinathrin: Another pyrethroid insecticide with a similar mode of action.
Amitraz: A formamidine pesticide that targets octopamine receptors instead of sodium channels.
Permethrin: A widely used pyrethroid with similar insecticidal properties.
Uniqueness of Fluvalinate-d5: this compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in research applications. The stable isotopic labeling allows for precise tracking and quantification in metabolic and pharmacokinetic studies, making it a valuable tool for scientists.
特性
分子式 |
C26H22ClF3N2O3 |
|---|---|
分子量 |
507.9 g/mol |
IUPAC名 |
[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate |
InChI |
InChI=1S/C26H22ClF3N2O3/c1-16(2)24(32-22-12-11-18(14-21(22)27)26(28,29)30)25(33)35-23(15-31)17-7-6-10-20(13-17)34-19-8-4-3-5-9-19/h3-14,16,23-24,32H,1-2H3/i3D,4D,5D,8D,9D |
InChIキー |
INISTDXBRIBGOC-YQYLVRRTSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C(C(C)C)NC3=C(C=C(C=C3)C(F)(F)F)Cl)[2H])[2H] |
正規SMILES |
CC(C)C(C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



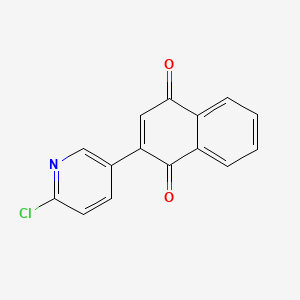
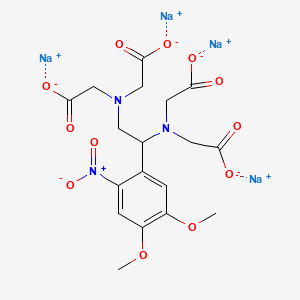
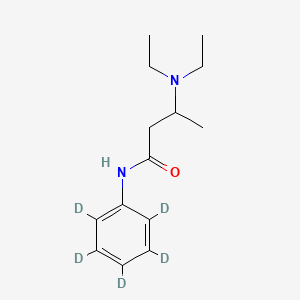
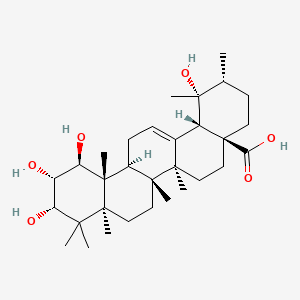
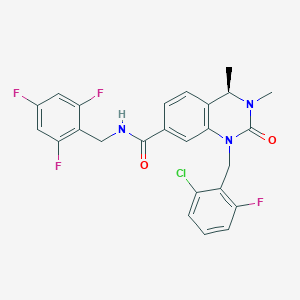
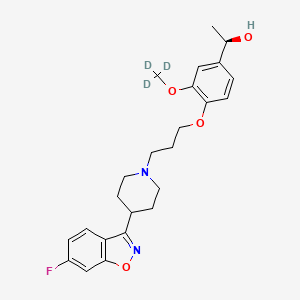
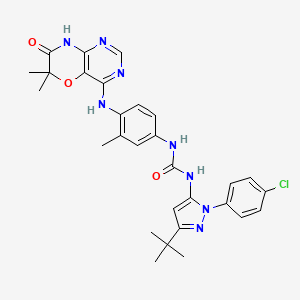
![[(3S,4S)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(3S,4R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12415683.png)
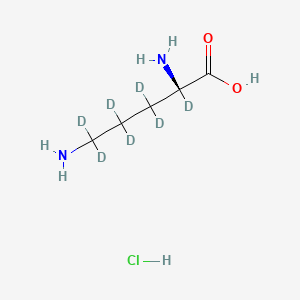

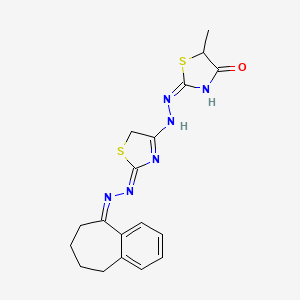
![(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone](/img/structure/B12415706.png)
